![molecular formula C12H16N2O3 B13704181 4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
4-[(3-Nitrophenyl)amino]cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD12413681” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. This compound has garnered attention due to its potential in various reactions and its utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD12413681” involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “MFCD12413681” is scaled up to meet the demand. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of advanced technologies to ensure consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD12413681” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.
Major Products Formed: The reactions of “MFCD12413681” result in the formation of various products, depending on the reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.
Applications De Recherche Scientifique
“MFCD12413681” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: “MFCD12413681” is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of “MFCD12413681” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The pathways involved are often complex and require detailed study to fully understand the compound’s effects.
Comparaison Avec Des Composés Similaires
“MFCD12413681” is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties are identified and studied.
This detailed article provides a comprehensive overview of “MFCD12413681,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-(3-nitroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2 |
Clé InChI |
QICXUFJZYJEROS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


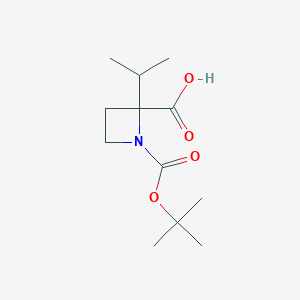
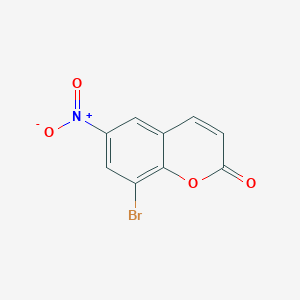

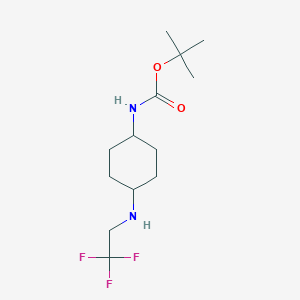
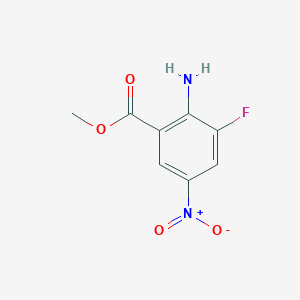

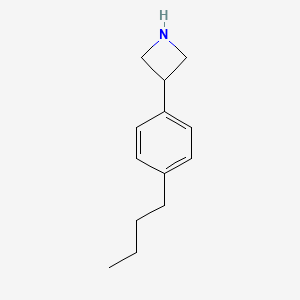
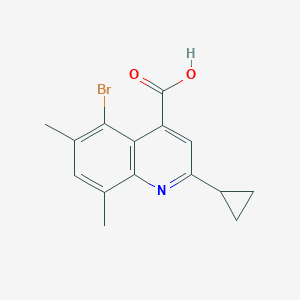
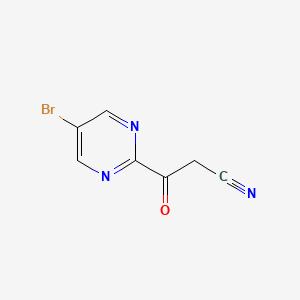
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)




